Phosphonic dichloride, 1,2-propadienyl-

Description

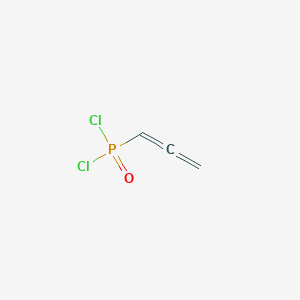

Structure

2D Structure

3D Structure

Properties

InChI |

InChI=1S/C3H3Cl2OP/c1-2-3-7(4,5)6/h3H,1H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRXGHOPIMKAYJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=CP(=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl2OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17166-36-8 | |

| Record name | Phosphonic dichloride, 1,2-propadienyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017166368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2-Propadienyl-phosphonic dichloride

To: Researchers, Scientists, and Drug Development Professionals

Subject: Synthesis of 1,2-Propadienyl-phosphonic dichloride

This technical guide provides a comprehensive overview of the synthesis of 1,2-propadienyl-phosphonic dichloride. While the inquiry specified a synthesis route from phosphorus pentachloride, a thorough review of the scientific literature indicates that the direct reaction of allene with phosphorus pentachloride is not a standard or well-documented method for preparing the target compound. Alkenes and alkynes generally do not readily react with phosphorus pentachloride under standard conditions.

Therefore, this guide details the established and reliable synthesis of 1,2-propadienyl-phosphonic dichloride from the reaction of propargyl alcohol with phosphorus trichloride. This method proceeds through a thermal rearrangement of an intermediate 2-propynylphosphorodichloridite.

Physicochemical Properties of Key Compounds

A summary of the key physical and chemical properties for the reactants and the final product is provided below for easy reference.

| Compound Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Notes |

| Phosphorus Trichloride | Phosphorus(III) chloride | PCl₃ | 137.33 | 76.1 | Corrosive, reacts with water. |

| Propargyl Alcohol | Prop-2-yn-1-ol | C₃H₄O | 56.06 | 113.6 | Flammable, toxic. |

| 1,2-Propadienyl-phosphonic dichloride | (Propa-1,2-dien-1-yl)phosphonic dichloride | C₃H₃Cl₂OP | 156.93 | Not readily available | The desired product. |

Experimental Protocol: Synthesis of 1,2-Propadienyl-phosphonic dichloride from Propargyl Alcohol and Phosphorus Trichloride

This section provides a detailed methodology for the synthesis of 1,2-propadienyl-phosphonic dichloride.

Reaction Principle:

The synthesis involves two main steps:

-

Esterification: Propargyl alcohol reacts with an excess of phosphorus trichloride to form the intermediate, 2-propynylphosphorodichloridite.

-

Thermal Rearrangement: The 2-propynylphosphorodichloridite intermediate undergoes a thermal[1][1]-sigmatropic rearrangement (a type of Claisen rearrangement) to yield the final product, 1,2-propadienyl-phosphonic dichloride.

Materials and Equipment:

-

Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.

-

Heating mantle.

-

Distillation apparatus.

-

Schlenk line or other inert atmosphere setup.

-

Phosphorus trichloride (PCl₃), freshly distilled.

-

Propargyl alcohol (prop-2-yn-1-ol).

-

Anhydrous solvent (e.g., diethyl ether or dichloromethane).

Procedure:

-

Reaction Setup: Assemble the reaction apparatus under a nitrogen atmosphere to exclude moisture. The round-bottom flask is charged with a significant molar excess of freshly distilled phosphorus trichloride.

-

Addition of Propargyl Alcohol: Propargyl alcohol is added dropwise to the stirred phosphorus trichloride at room temperature. The addition should be slow to control the exothermic reaction.

-

Formation of the Intermediate: After the addition is complete, the reaction mixture is stirred at room temperature for a period to ensure the complete formation of the 2-propynylphosphorodichloridite intermediate.

-

Thermal Rearrangement: The reaction mixture is then heated to reflux. The temperature and duration of the reflux will depend on the solvent used but is typically carried out for several hours to facilitate the thermal rearrangement to 1,2-propadienyl-phosphonic dichloride.

-

Work-up and Purification:

-

After the reaction is complete, the excess phosphorus trichloride and solvent are removed under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure 1,2-propadienyl-phosphonic dichloride.

-

Safety Precautions:

-

Phosphorus trichloride is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Propargyl alcohol is flammable and toxic.

-

The reaction should be carried out under an inert atmosphere to prevent the hydrolysis of phosphorus trichloride and the product.

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the chemical transformation from propargyl alcohol to 1,2-propadienyl-phosphonic dichloride.

References

In-depth Technical Guide: Phosphonic Dichloride, 1,2-propadienyl- (CAS 17166-36-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Phosphonic dichloride, 1,2-propadienyl-, a reactive organophosphorus compound. Due to the limited availability of detailed experimental data for this specific molecule, this guide also presents general methodologies for the synthesis and potential biological activities of the broader class of allenylphosphonates, offering valuable context for researchers in drug discovery and development.

Core Chemical Properties

Phosphonic dichloride, 1,2-propadienyl-, also known as 1,2-propadienylphosphonic dichloride, is characterized by the presence of a reactive phosphonic dichloride group attached to an allene structure. This unique combination of functional groups suggests a high potential for use in various chemical syntheses.

Table 1: Physicochemical and Computed Properties of Phosphonic dichloride, 1,2-propadienyl-

| Property | Value | Source |

| CAS Number | 17166-36-8 | [1] |

| Molecular Formula | C₃H₃Cl₂OP | [1] |

| Molecular Weight | 156.93 g/mol | [1] |

| InChI | InChI=1S/C3H3Cl2OP/c1-2-3-7(4,5)6/h3H,1H2 | [1] |

| InChIKey | VRXGHOPIMKAYJL-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C=C=CP(=O)(Cl)Cl | Chemically derived |

| logP (octanol/water) | 2.956 (Crippen Method, Calculated) | Cheméo |

| Molar Refractivity | (Not available) | |

| Polar Surface Area | 17.1 Ų (Computed) | [1] |

| Ionization Energy | 10.53 eV (Vertical) | NIST Webbook |

| Boiling Point | (Not available) | |

| Melting Point | (Not available) | |

| Density | (Not available) |

Synthesis and Reactivity

A general approach for the synthesis of phosphonic dichlorides involves the reaction of a phosphonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).

Figure 1. A plausible synthetic pathway for 1,2-propadienylphosphonic dichloride.

The reactivity of Phosphonic dichloride, 1,2-propadienyl- is dominated by the electrophilic phosphorus center and the nucleophilic nature of the allene. The dichloride is susceptible to hydrolysis and will react vigorously with water.[2][3] It is expected to react with nucleophiles, such as alcohols and amines, to displace the chloride ions and form the corresponding esters and amides. The allene moiety can participate in various cycloaddition and addition reactions.

Potential Biological Activity and Applications in Drug Development

While there is no specific data on the biological activity of Phosphonic dichloride, 1,2-propadienyl-, the broader class of phosphonates, including allenylphosphonates, has garnered significant interest in medicinal chemistry. Phosphonates are recognized as stable mimics of phosphates and can act as inhibitors for enzymes that process phosphate-containing substrates.[4]

Allenylphosphonates, in particular, can be designed to target a variety of enzymes, including proteases and phosphatases, by mimicking the transition state of the enzymatic reaction. Their unique allenic structure can provide specific steric and electronic interactions within an enzyme's active site.

Illustrative Mechanism: Enzyme Inhibition by an Allenylphosphonate Analogue

The following diagram illustrates a hypothetical mechanism by which an allenylphosphonate could inhibit a target enzyme. This is a generalized representation and not specific to Phosphonic dichloride, 1,2-propadienyl-.

Figure 2. Generalized mechanism of enzyme inhibition by an allenylphosphonate.

Safety and Handling

Phosphonic dichlorides are corrosive and moisture-sensitive compounds.[2][3] Based on data for analogous compounds like phenylphosphonic dichloride, Phosphonic dichloride, 1,2-propadienyl- should be handled with extreme care in a well-ventilated fume hood.[2][3] Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. It is expected to be harmful if swallowed, causing severe skin burns and eye damage, and may cause respiratory irritation.[2] It reacts violently with water, producing hydrogen chloride gas.[2][3]

Table 2: General Handling and Safety Precautions

| Precaution | Details |

| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area away from moisture and incompatible substances such as strong bases, alcohols, and metals.[2] |

| Handling | Handle under an inert atmosphere (e.g., nitrogen or argon). Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. |

| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately. |

| First Aid (Skin) | Get medical aid immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. |

| First Aid (Ingestion) | Do not induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately. |

| First Aid (Inhalation) | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |

Conclusion

Phosphonic dichloride, 1,2-propadienyl- is a reactive chemical with potential applications in organic synthesis and as a scaffold in drug discovery. While specific experimental data for this compound is limited, this guide provides a summary of its known properties and draws parallels from related compounds to offer a comprehensive overview for the scientific community. Further research into the synthesis, reactivity, and biological activity of this and other allenylphosphonates is warranted to fully explore their potential.

References

An In-depth Technical Guide on Phosphonic dichloride, 1,2-propadienyl-

This technical guide provides a detailed overview of the chemical properties of Phosphonic dichloride, 1,2-propadienyl-, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

Phosphonic dichloride, 1,2-propadienyl-, also known as 1,2-propadienylphosphonic dichloride, is an organophosphorus compound. The key quantitative data for this molecule are summarized in the table below.

| Parameter | Value | Source |

| Molecular Formula | C3H3Cl2OP | [1][2][3][4][5][6] |

| Molecular Weight | 156.935 g/mol | [1][5] |

| Alternate Molecular Weight | 156.93 g/mol | [2][4] |

| Alternate Molecular Weight | 156.94 g/mol | [3][6] |

| CAS Number | 17166-36-8 | [1][2][3][4][5] |

Illustrative Experimental Protocol: Characterization of a Phosphonic Dichloride Compound

The following is a generalized experimental protocol for the characterization of a phosphonic dichloride compound, such as Phosphonic dichloride, 1,2-propadienyl-. This protocol is intended as an illustrative example, and specific conditions may need to be optimized based on the compound's reactivity and stability.

Objective: To confirm the identity and purity of a synthesized batch of a phosphonic dichloride compound.

Materials:

-

The synthesized phosphonic dichloride compound.

-

Anhydrous solvents (e.g., dichloromethane, chloroform-d for NMR).

-

Inert gas (e.g., Argon or Nitrogen).

-

High-resolution mass spectrometer (HRMS).

-

Nuclear Magnetic Resonance (NMR) spectrometer.

-

Fourier-Transform Infrared (FTIR) spectrometer.

Methodology:

-

Sample Preparation:

-

Due to the potential moisture sensitivity of phosphonic dichlorides, all sample handling should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

-

For HRMS analysis, prepare a dilute solution of the compound in a suitable anhydrous solvent.

-

For NMR analysis, dissolve a small amount of the compound in an appropriate deuterated solvent (e.g., CDCl3).

-

For FTIR analysis, the sample can be analyzed as a neat liquid (if applicable) between salt plates or as a solution in a suitable anhydrous solvent.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Inject the prepared sample into the HRMS instrument.

-

Acquire the mass spectrum in a suitable ionization mode (e.g., Electrospray Ionization (ESI) or Chemical Ionization (CI)).

-

Determine the accurate mass of the molecular ion and compare it with the theoretical exact mass calculated from the molecular formula. The observed mass should be within a few ppm of the theoretical mass.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Acquire ¹H, ¹³C, and ³¹P NMR spectra.

-

In the ¹H NMR spectrum, the chemical shifts, coupling constants, and integration values should be consistent with the expected structure of the 1,2-propadienyl group attached to the phosphonic dichloride moiety.

-

The ¹³C NMR spectrum should show the expected number of signals corresponding to the different carbon environments in the molecule.

-

The ³¹P NMR spectrum will provide information about the phosphorus environment and should exhibit a single resonance at a chemical shift characteristic of phosphonic dichlorides.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Acquire the infrared spectrum of the sample.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the P=O stretch, C=C=C asymmetric stretch of the allene group, and P-Cl bonds.

-

-

Data Analysis and Interpretation:

-

Integrate the data from all analytical techniques to confirm the structure and assess the purity of the compound.

-

The HRMS data will confirm the elemental composition.

-

The NMR data will provide detailed information about the connectivity of the atoms.

-

The FTIR data will confirm the presence of key functional groups.

-

Logical Workflow for Compound Identification

The following diagram illustrates a typical workflow for the identification and characterization of a chemical compound like Phosphonic dichloride, 1,2-propadienyl-.

Caption: Logical workflow for the synthesis, purification, and analytical characterization of a chemical compound.

References

- 1. Phosphonic dichloride, 1,2-propadienyl- [webbook.nist.gov]

- 2. Phosphonic dichloride, 1,2-propadienyl- | C3H3Cl2OP | CID 140194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phosphonic dichloride, 1,2-propadienyl- (CAS 17166-36-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Phosphonic dichloride, 1,2-propadienyl- [webbook.nist.gov]

- 6. 1,2-Propadienylphosphonic Dichloride | CAS No- 17166-36-8 | Simson Pharma Limited [simsonpharma.com]

Phosphonic Dichloride, 1,2-propadienyl-: A Technical Guide to Chemical Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonic dichloride, 1,2-propadienyl-, also known as 1,2-propadienylphosphonic dichloride, is an organophosphorus compound featuring a reactive phosphonic dichloride group attached to an allenic carbon framework. This unique combination of functional groups imparts a high degree of reactivity and potential for diverse chemical transformations, making it a subject of interest for synthetic chemists. Its structural and electronic properties are crucial for understanding its reactivity and potential applications in the synthesis of novel bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the current knowledge on the chemical structure and bonding of 1,2-propadienylphosphonic dichloride, including available spectroscopic and computational data.

Chemical Structure and Identification

The fundamental details of Phosphonic dichloride, 1,2-propadienyl- are summarized in the table below.

| Identifier | Value | Source |

| Chemical Formula | C₃H₃Cl₂OP | [1] |

| Molecular Weight | 156.935 g/mol | [1] |

| CAS Registry Number | 17166-36-8 | [1] |

| IUPAC Name | (Propa-1,2-dien-1-yl)phosphonic dichloride | N/A |

| Synonyms | 1,2-propadienylphosphonic dichloride, 1-dichlorophosphorylpropa-1,2-diene | N/A |

| InChI | InChI=1S/C3H3Cl2OP/c1-2-3-7(4,5)6/h3H,1H2 | [1] |

| InChIKey | VRXGHOPIMKAYJL-UHFFFAOYSA-N | [1] |

| SMILES | C=C=CP(=O)(Cl)Cl | N/A |

Physicochemical and Spectroscopic Data

| Property | Value | Method | Source |

| Ionization Energy | 10.53 eV | Photoelectron Spectroscopy (Vertical) | [1] |

| LogP (Octanol/Water Partition Coefficient) | 1.3 | Computed | N/A |

| Water Solubility | Predicted to be low | Computed | N/A |

| 13C NMR | Data available but not specified | Experimental | [2] |

| 31P NMR | Data available but not specified | Experimental | [2] |

Bonding and Electronic Structure

The bonding in 1,2-propadienylphosphonic dichloride is characterized by the interplay between the sp-hybridized central carbon of the allene, the sp²-hybridized terminal carbons, and the tetrahedral phosphorus center. The phosphorus atom is bonded to two chlorine atoms, one oxygen atom (forming a phosphoryl group), and one carbon atom of the allenic chain.

The electronic structure of phosphorylated allenes has been a subject of study. A key investigation by Zverev, Islamov, and Khusainova in 1991 utilized photoelectron spectroscopy to probe the electronic structure of such compounds. Their work provides the experimental ionization energy of 10.53 eV for 1,2-propadienylphosphonic dichloride, offering insight into the energy levels of the molecular orbitals.

Note: The full details of the electronic structure, including molecular orbital diagrams and population analysis from this study, are not widely accessible. A thorough understanding would require access to the original publication: Zverev, V.V.; Islamov, R.G.; Khusainova, N.G., Photoelectron spectra and electronic structure of organophosphorus compounds. XI. Phosphorylated allenes and ethylenes, J. Gen. Chem. USSR, 1991, 61, 2174.

Due to the lack of publicly available X-ray crystallographic data, experimental bond lengths and angles for 1,2-propadienylphosphonic dichloride cannot be provided. Computational modeling would be necessary to predict these parameters.

Synthesis

A generalized, hypothetical synthetic pathway is presented below. This is a conceptual workflow and has not been experimentally verified for this specific compound.

References

Core Focus: Solubility of Phosphonic Dichloride, 1,2-propadienyl- in Organic Solvents

Introduction

Phosphonic dichloride, 1,2-propadienyl-, a member of the organophosphorus compound family, presents a unique chemical structure with its allenic group. Understanding its solubility is crucial for researchers and professionals in drug development and chemical synthesis, as it dictates the choice of solvents for reaction media, purification processes, and formulation. This technical guide aims to provide an in-depth overview of the expected solubility of this compound in common organic solvents, supported by data from related compounds and general principles of organophosphorus chemistry.

Qualitative Solubility Assessment

Based on the structure of Phosphonic dichloride, 1,2-propadienyl-, which contains a polar phosphonic dichloride group and a relatively nonpolar 1,2-propadienyl moiety, its solubility can be inferred. The presence of the P-Cl bonds makes the molecule susceptible to reaction with protic solvents such as water and alcohols. Therefore, it is expected to be reactive with and decompose in such solvents.

In aprotic organic solvents, the solubility will be governed by the balance between the polarity of the phosphonic dichloride group and the nonpolar hydrocarbon chain. It is anticipated that Phosphonic dichloride, 1,2-propadienyl- will exhibit good solubility in a range of common aprotic organic solvents.

Solubility of Analogous Compounds

To provide a more concrete reference, the following table summarizes the qualitative solubility of a structurally related compound, Phenylphosphonic dichloride.[1]

| Compound Name | Solvent | Solubility |

| Phenylphosphonic dichloride | Benzene | Miscible |

| Phenylphosphonic dichloride | Chloroform | Miscible |

| Phenylphosphonic dichloride | Dimethyl sulfoxide | Miscible |

| Phenylphosphonic dichloride | Carbon tetrachloride | Miscible |

This data suggests that phosphonic dichlorides, in general, are soluble in a variety of aprotic, nonpolar to polar organic solvents.

Experimental Protocols

While a specific experimental protocol for determining the solubility of Phosphonic dichloride, 1,2-propadienyl- is not available, a general method for the synthesis of a related compound, chloromethylphosphonothioic dichloride, provides insight into suitable solvents for reaction and purification, which indirectly indicates solubility.

General Synthesis of a Phosphonothioic Dichloride

The following is a representative procedure for the synthesis of chloromethylphosphonothioic dichloride from chloromethylphosphonic dichloride. This procedure illustrates the use of the neat reactant as a solvent and subsequent purification by distillation, suggesting that the compound is stable and soluble under these conditions.

Materials:

-

Chloromethylphosphonic dichloride

-

Tetraphosphorus decasulfide

-

Dry nitrogen atmosphere

Procedure:

-

A 500-ml three-necked flask is equipped with a mechanical stirrer, a thermometer, and a reflux condenser fitted with a drying tube.

-

The flask is flushed with dry nitrogen.

-

Under a nitrogen atmosphere, 502 g (3 moles) of chloromethylphosphonic dichloride and 160 g (0.36 mole) of tetraphosphorus decasulfide are added to the flask.

-

The reaction mixture is heated to reflux with stirring for 6 hours, maintaining a liquid temperature of 180–190°C.

-

After cooling to room temperature, the product is isolated by distillation under reduced pressure.

This protocol is adapted from a general procedure for the synthesis of phosphonothioic dichlorides and is intended for illustrative purposes only.

Visualizations

Logical Relationship for Solubility Prediction

The following diagram illustrates the logical relationship for predicting the solubility of Phosphonic dichloride, 1,2-propadienyl-.

References

Quantum Chemical Analysis of Unsaturated Phosphonic Dichlorides: A Technical Overview

Disclaimer: Due to the limited availability of specific quantum chemical data for Phosphonic dichloride, 1,2-propadienyl-, this technical guide utilizes data from a closely related and structurally significant analogue, Vinyl Phosphonic Dichloride (VPDC) . The computational methodologies and data presentation herein are based on established research for VPDC and serve as a representative example of the quantum chemical analysis applicable to this class of unsaturated phosphonic dichlorides. This approach provides valuable insights into the structural and vibrational properties that are likely to be transferable to the 1,2-propadienyl- derivative.

This guide is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at the quantum chemical calculations, structural properties, and vibrational analysis of vinyl phosphonic dichloride.

Introduction

Unsaturated organophosphorus compounds, such as vinyl phosphonic dichloride, are of significant interest due to their potential applications in materials science and as synthetic intermediates. Understanding their molecular structure, conformational preferences, and vibrational properties is crucial for predicting their reactivity and designing novel molecules. Quantum chemical calculations, particularly Density Functional Theory (DFT), have proven to be a powerful tool for elucidating these properties with a high degree of accuracy.

This document summarizes the key findings from computational studies on vinyl phosphonic dichloride, presenting quantitative data in a structured format, detailing the computational methodologies, and providing visualizations of conformational equilibria.

Computational Methodology

The quantum chemical calculations for vinyl phosphonic dichloride were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Computational Protocol:

-

Software: Gaussian 09 suite of programs is a commonly used software for such calculations.

-

Method: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was employed.

-

Basis Set: The 6-311++G** basis set was utilized. This is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (*) on both heavy atoms and hydrogen, providing a high level of accuracy for both geometric and electronic properties.

-

Geometry Optimization: The molecular geometry was fully optimized without any symmetry constraints to locate the energy minima corresponding to different conformers.

-

Vibrational Frequencies: Harmonic vibrational frequencies were calculated at the same level of theory to confirm the nature of the stationary points (minima or transition states) and to aid in the assignment of experimental infrared and Raman spectra. Normal coordinate analysis was also performed to determine the potential energy distribution for each vibrational mode.

-

Conformational Analysis: The potential energy surface for the internal rotation around the C-P bond was scanned to identify the stable conformers and the transition states connecting them.

Results and Discussion

Conformational Analysis

The computational analysis of vinyl phosphonic dichloride reveals the existence of two stable conformers: a cis and a gauche form. The cis conformer, where the phosphonic oxygen eclipses the vinyl group, is predicted to be the more stable and predominant form at ambient temperature.[1]

Molecular Geometry

The optimized geometric parameters for the more stable cis conformer of vinyl phosphonic dichloride, as determined by DFT calculations, are summarized in the table below. These parameters provide a detailed picture of the molecule's three-dimensional structure.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C=C | 1.325 |

| C-P | 1.801 | |

| P=O | 1.448 | |

| P-Cl1 | 2.025 | |

| P-Cl2 | 2.025 | |

| C-H1 | 1.082 | |

| C-H2 | 1.083 | |

| C-H3 | 1.086 | |

| Bond Angles (°) | C=C-P | 123.5 |

| O=P-C | 114.2 | |

| Cl1-P-Cl2 | 103.1 | |

| O=P-Cl1 | 112.9 | |

| C-P-Cl1 | 104.8 | |

| H1-C=C | 121.7 | |

| H2-C=C | 121.5 | |

| H3-C-P | 115.8 |

Vibrational Analysis

The calculated vibrational frequencies and their assignments provide a theoretical spectrum that can be compared with experimental data from infrared and Raman spectroscopy. The table below presents some of the key calculated vibrational modes for the cis conformer of vinyl phosphonic dichloride.

| Wavenumber (cm⁻¹) | Vibrational Mode | Symmetry | Description |

| 3105 | ν(C-H) | a' | Asymmetric C-H stretch (vinyl) |

| 3038 | ν(C-H) | a' | Symmetric C-H stretch (vinyl) |

| 1615 | ν(C=C) | a' | C=C stretch |

| 1402 | δ(=CH₂) | a' | =CH₂ scissoring |

| 1275 | ν(P=O) | a' | P=O stretch |

| 998 | ω(=CH₂) | a'' | =CH₂ wagging |

| 795 | ν(C-P) | a' | C-P stretch |

| 560 | ν(P-Cl) | a' | Asymmetric P-Cl stretch |

| 495 | ν(P-Cl) | a' | Symmetric P-Cl stretch |

| 355 | δ(PCl₂) | a' | PCl₂ scissoring |

ν: stretching, δ: in-plane bending (scissoring), ω: out-of-plane bending (wagging)

Logical Workflow of the Computational Study

The process of conducting a quantum chemical analysis of vinyl phosphonic dichloride follows a structured workflow, from initial structure definition to the final analysis of its properties.

References

In-Depth Technical Guide: Electrophilic Reactivity of the Allenyl Group in Phosphonic Dichloride, 1,2-propadienyl-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic reactivity of the allenyl group in phosphonic dichloride, 1,2-propadienyl- (also known as 1,2-propadienylphosphonic dichloride). The allenic system, characterized by its cumulative double bonds, presents a unique platform for electrophilic attack, leading to a variety of functionalized products. This document details the underlying principles of this reactivity, experimental protocols for key transformations, and quantitative data to support further research and application in synthetic and medicinal chemistry.

Introduction

Phosphonic dichloride, 1,2-propadienyl- (CAS 17166-36-8) is a highly reactive organophosphorus compound featuring a propadienyl moiety attached to a phosphonic dichloride group.[1] The allenyl group, with its sp-hybridized central carbon and two adjacent sp²-hybridized carbons, exhibits a unique electronic structure that dictates its reactivity. The electrophilic reactivity of allenes is a subject of considerable interest, as it allows for the regio- and stereoselective introduction of functional groups.[2][3][4][5] The presence of the electron-withdrawing phosphonic dichloride group modulates the electron density of the allenic system, influencing the outcome of electrophilic additions.

This guide will focus on the electrophilic reactions at the Cα=Cβ and Cβ=Cγ double bonds of the allenyl group, exploring the formation of both addition and cyclization products.

General Principles of Electrophilic Reactivity of the Allenyl Group

The electrophilic attack on an allenic system can occur at either the central carbon (Cβ) or one of the terminal carbons (Cα or Cγ). The regioselectivity of the attack is influenced by both electronic and steric factors. In the case of phosphonic dichloride, 1,2-propadienyl-, the electron-withdrawing nature of the P(O)Cl₂ group is expected to decrease the nucleophilicity of the Cα=Cβ double bond.

The general mechanism for electrophilic addition to an alkene involves the initial attack of the π-electrons on the electrophile, forming a carbocation intermediate, which is subsequently attacked by a nucleophile.[1] For conjugated dienes, 1,2- and 1,4-addition products can be formed.[2][5] In allenic systems, the initial electrophilic attack can lead to a vinyl or an allyl cation. The stability of this intermediate plays a crucial role in determining the final product.

A key feature of the reactivity of allenylphosphonic compounds is the potential for the participation of the phosphoryl oxygen as an internal nucleophile, leading to the formation of cyclic products, such as 2,5-dihydro-1,2-oxaphosphole 2-oxides.

Key Electrophilic Reactions and Mechanisms

Reaction with Sulfenyl Chlorides

The reaction of allenylphosphonic dichlorides with sulfenyl chlorides (RSCl) is a well-documented example of an electrophilic addition. The sulfenyl chloride acts as a source of an electrophilic sulfur species (RS⁺).

General Reaction Scheme:

Figure 1: General reaction pathways for the electrophilic reaction of phosphonic dichloride, 1,2-propadienyl- with a sulfenyl chloride.

Mechanism of Electrophilic Addition:

The reaction is believed to proceed through a thiiranium ion intermediate or a carbocation stabilized by the sulfur atom. The subsequent attack of the chloride ion leads to the final addition product. The regioselectivity can vary depending on the substituents on both the allene and the sulfenyl chloride.

Figure 2: Simplified mechanism of electrophilic addition of a sulfenyl chloride.

Halogenation

The reaction of phosphonic dichloride, 1,2-propadienyl- with halogens (e.g., Cl₂, Br₂) is expected to proceed via an electrophilic addition mechanism. The reaction of phosphorus(III) halides with halogens is known to produce tetrahalogenophosphonium ions.[6] While the specific reaction with 1,2-propadienylphosphonic dichloride is not extensively detailed in the available literature, analogies can be drawn from the halogenation of other unsaturated systems.[7][8]

Expected Reaction Workflow:

Figure 3: A generalized experimental workflow for the halogenation of phosphonic dichloride, 1,2-propadienyl-.

Quantitative Data

Due to the limited availability of specific experimental data for phosphonic dichloride, 1,2-propadienyl-, this section presents a template for data organization. Researchers are encouraged to populate this table with their experimental findings.

| Electrophile | Reaction Conditions | Product(s) | Yield (%) | Spectroscopic Data (¹H, ³¹P, ¹³C NMR; IR) | Reference |

| PhSCl | CCl₄, 0°C to rt | 2-Chloro-3-(phenylthio)prop-1-en-1-ylphosphonic dichloride | Data not available | Data not available | |

| Cl₂ | CCl₄, 0°C | Dichloro-addition product(s) | Data not available | Data not available | |

| Br₂ | CCl₄, 0°C | Dibromo-addition product(s) | Data not available | Data not available |

Experimental Protocols

The following are generalized experimental protocols based on reactions of similar compounds. These should be adapted and optimized for the specific case of phosphonic dichloride, 1,2-propadienyl-.

Synthesis of Phosphonic dichloride, 1,2-propadienyl-

A potential synthetic route may involve the reaction of propargyl alcohol with phosphorus trichloride followed by rearrangement, or the chlorination of a corresponding phosphonic acid or ester.[9][10][11]

Example Protocol (Hypothetical):

-

To a solution of diethyl 1,2-propadienylphosphonate in an inert solvent (e.g., dichloromethane), add a chlorinating agent (e.g., oxalyl chloride or thionyl chloride) dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by TLC or NMR spectroscopy.

-

Upon completion, remove the solvent and excess chlorinating agent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain phosphonic dichloride, 1,2-propadienyl-.

General Procedure for Electrophilic Addition of a Sulfenyl Chloride

-

Dissolve phosphonic dichloride, 1,2-propadienyl- in a dry, inert solvent (e.g., carbon tetrachloride or dichloromethane) under an inert atmosphere.

-

Cool the solution to the desired temperature (e.g., 0°C or -78°C).

-

Add a solution of the sulfenyl chloride in the same solvent dropwise with stirring.

-

Allow the reaction to proceed at the chosen temperature for a specified time, monitoring by an appropriate method (TLC, NMR).

-

Upon completion, quench the reaction if necessary.

-

Perform an aqueous workup to remove any water-soluble byproducts.

-

Extract the product with an organic solvent.

-

Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purify the product by column chromatography or distillation.

Conclusion

Phosphonic dichloride, 1,2-propadienyl- is a versatile reagent with significant potential in organic synthesis. The electrophilic reactivity of its allenyl group allows for the formation of a diverse range of functionalized organophosphorus compounds. While specific experimental data for this compound is not abundant in the public domain, the principles of electrophilic addition to allenes and related phosphonates provide a strong foundation for further investigation. The methodologies and frameworks presented in this guide are intended to facilitate and inspire new research in this area, particularly for applications in drug discovery and materials science where novel organophosphorus scaffolds are of high value.

References

- 1. Phosphonic dichloride, 1,2-propadienyl- | C3H3Cl2OP | CID 140194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Reactions of some phosphorus(III) halides with halogens in strongly acidic solvents - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. CN101671366A - Environmentally-friendly synthesis method for phenylphosphonic dichloride - Google Patents [patents.google.com]

- 10. Phenylphosphonic dichloride synthesis - chemicalbook [chemicalbook.com]

- 11. CN111635434A - Synthesis method of 1-propylphosphoric cyclic anhydride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Nucleophilic Substitution at Phosphorus of 1,2-Propadienylphosphonic Dichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and nucleophilic substitution reactions of 1,2-propadienylphosphonic dichloride. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines established synthetic protocols for the parent compound with generalized principles of nucleophilic substitution at pentavalent phosphorus centers. The information herein is intended to serve as a foundational resource for researchers exploring the chemistry of allenylphosphonates.

Introduction to 1,2-Propadienylphosphonic Dichloride

1,2-Propadienylphosphonic dichloride is an organophosphorus compound featuring a reactive phosphonic dichloride moiety attached to an allenic carbon framework. The presence of two key reactive sites—the electrophilic phosphorus atom and the cumulative double bonds of the allene—makes it an interesting substrate for a variety of chemical transformations. Nucleophilic substitution at the phosphorus center allows for the introduction of a wide range of functional groups, leading to the synthesis of diverse phosphonate esters, amides, and thioesters. These products can be valuable intermediates in organic synthesis and may exhibit unique biological activities.

The general mechanisms for nucleophilic substitution at a tetracoordinate phosphorus center, such as in phosphonic dichlorides, can proceed through either a concerted (SN2-like) pathway or a stepwise addition-elimination mechanism involving a pentacoordinate intermediate. The preferred pathway is influenced by factors such as the nature of the nucleophile, the leaving group, and the solvent.

Synthesis of 1,2-Propadienylphosphonic Dichloride

A documented method for the synthesis of 1,2-propadienylphosphonic dichloride involves the reaction of propargyl alcohol with phosphorus trichloride, followed by a thermal rearrangement.[1]

Reaction Scheme

The synthesis proceeds in two key steps: the formation of 2-propynylphosphorodichloridite and its subsequent thermal rearrangement to the final product.

Caption: Synthesis of 1,2-Propadienylphosphonic Dichloride.

Experimental Protocol

Materials:

-

Propargyl alcohol

-

Phosphorus trichloride (PCl₃)

Procedure: [1]

-

Propargyl alcohol is reacted with an excess of phosphorus trichloride at an elevated temperature. This reaction leads to the formation of the intermediate, 2-propynylphosphorodichloridite.

-

The reaction mixture is then heated, inducing a thermal rearrangement of the 2-propynylphosphorodichloridite to yield 1,2-propadienylphosphonic dichloride.

-

The product can be purified by distillation under reduced pressure.

Note: This protocol is based on the description within the cited patent. Specific reaction conditions such as temperature, reaction time, and purification details may require optimization.

Nucleophilic Substitution Reactions at the Phosphorus Center

The two chlorine atoms on the phosphonic dichloride are good leaving groups, facilitating nucleophilic substitution with a variety of nucleophiles. Below are proposed reaction pathways with representative nucleophiles based on general organophosphorus chemistry.

General Reaction Workflow

The general workflow for nucleophilic substitution on 1,2-propadienylphosphonic dichloride involves the reaction of the dichloride with a nucleophile, often in the presence of a base to neutralize the HCl byproduct.

Caption: General Experimental Workflow for Nucleophilic Substitution.

Reaction with Alcohols (Alkoxy-de-chlorination)

Reaction with alcohols in the presence of a base, such as triethylamine or pyridine, is expected to yield the corresponding phosphonic esters. The substitution can be controlled to produce either the mono- or di-substituted product by adjusting the stoichiometry of the alcohol.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Organophosphorus Compounds Using 1,2-Propadienylphosphonic Dichloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1,2-propadienylphosphonic dichloride, a versatile reagent for the preparation of novel organophosphorus compounds. The unique allenic functionality coupled with the reactive phosphonic dichloride group allows for a diverse range of chemical transformations, leading to the synthesis of compounds with potential applications in medicinal chemistry and materials science. This document outlines key reactions, detailed experimental protocols, and potential signaling pathway interactions for newly synthesized molecules.

Overview of Reactivity

1,2-Propadienylphosphonic dichloride serves as a valuable building block for introducing the propadienylphosphonate moiety into various molecular scaffolds. The two primary reactive sites are the phosphorus atom, which is susceptible to nucleophilic attack, and the allenic system, which can participate in cycloaddition and electrophilic addition reactions.

Key Reaction Pathways:

-

Nucleophilic Substitution: The chlorine atoms on the phosphorus center are readily displaced by nucleophiles such as alcohols, phenols, amines, and thiols to form the corresponding phosphonic acid diesters, diamides, and dithioesters.

-

Cycloaddition Reactions: The allenic double bonds can react with 1,3-dienes in a [4+2] cycloaddition (Diels-Alder type) reaction to yield six-membered heterocyclic compounds, specifically phospholene oxide derivatives.

-

Electrophilic Addition/Cyclization: The electron-rich double bonds of the allene can be attacked by electrophiles, leading to intramolecular cyclization when a suitable nucleophile is present in the molecule.

Synthesis of Allenylphosphonic Diesters

The reaction of 1,2-propadienylphosphonic dichloride with alcohols or phenols in the presence of a base affords the corresponding dialkoxy or diaryloxy allenylphosphonates. These compounds are valuable intermediates for further synthetic transformations.

Experimental Protocol: Synthesis of Diethyl 1,2-propadienylphosphonate

Materials:

-

1,2-Propadienylphosphonic dichloride

-

Anhydrous ethanol

-

Triethylamine (TEA)

-

Anhydrous diethyl ether

-

Standard glassware for inert atmosphere reactions

Procedure:

-

A solution of 1,2-propadienylphosphonic dichloride (1.0 eq) in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.

-

The flask is cooled to 0 °C in an ice bath.

-

A solution of anhydrous ethanol (2.2 eq) and triethylamine (2.2 eq) in anhydrous diethyl ether is added dropwise to the stirred solution of the phosphonic dichloride over 30 minutes.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours.

-

The resulting triethylamine hydrochloride salt is removed by filtration under nitrogen.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel to afford the pure diethyl 1,2-propadienylphosphonate.

Quantitative Data Summary (Hypothetical):

| Entry | Alcohol | Base | Solvent | Yield (%) | 31P NMR (δ, ppm) |

| 1 | Ethanol | TEA | Diethyl Ether | 85 | 18.2 |

| 2 | Methanol | Pyridine | Dichloromethane | 82 | 19.5 |

| 3 | Phenol | TEA | Toluene | 78 | 15.7 |

Synthesis of Allenylphosphonic Diamides

The reaction with primary or secondary amines yields allenylphosphonic diamides. These compounds can exhibit interesting biological activities due to the presence of the P-N bond.

Experimental Protocol: Synthesis of N,N,N',N'-Tetraethyl-1,2-propadienylphosphonic Diamide

Materials:

-

1,2-Propadienylphosphonic dichloride

-

Diethylamine

-

Anhydrous tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a stirred solution of diethylamine (4.4 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, a solution of 1,2-propadienylphosphonic dichloride (1.0 eq) in anhydrous THF is added dropwise.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours.

-

The diethylamine hydrochloride salt is filtered off.

-

The solvent is removed from the filtrate under reduced pressure.

-

The residue is purified by column chromatography on silica gel to give the pure N,N,N',N'-tetraethyl-1,2-propadienylphosphonic diamide.

Quantitative Data Summary (Hypothetical):

| Entry | Amine | Solvent | Yield (%) | 31P NMR (δ, ppm) |

| 1 | Diethylamine | THF | 90 | 25.4 |

| 2 | Aniline | Toluene | 75 | 21.8 |

| 3 | Morpholine | Dichloromethane | 88 | 23.1 |

Synthesis of Phospholene Oxides via [4+2] Cycloaddition

The allenic moiety of 1,2-propadienylphosphonic dichloride can act as a dienophile in Diels-Alder reactions with conjugated dienes. The initial cycloadduct can be subsequently hydrolyzed to the corresponding phospholene oxide.

Experimental Protocol: Synthesis of 1-(1-chloro-1-oxophospholan-3-yl)prop-1-en-2-ylium-1-ide from 1,3-Butadiene

Materials:

-

1,2-Propadienylphosphonic dichloride

-

1,3-Butadiene (liquefied or in a suitable solvent)

-

Hydroquinone (as a polymerization inhibitor)

-

Sealed tube or high-pressure reactor

-

Toluene

Procedure:

-

A solution of 1,2-propadienylphosphonic dichloride (1.0 eq) and a small amount of hydroquinone in toluene is placed in a high-pressure reaction vessel.

-

The vessel is cooled, and an excess of liquefied 1,3-butadiene (3.0 eq) is added.

-

The vessel is sealed and heated at 100-120 °C for 24 hours.

-

After cooling to room temperature, the excess butadiene and solvent are carefully evaporated.

-

The crude product is then carefully hydrolyzed by the addition of water to yield the corresponding phospholene oxide.

-

The final product is purified by recrystallization or column chromatography.

Quantitative Data Summary (Hypothetical):

| Entry | Diene | Temperature (°C) | Time (h) | Yield (%) | 31P NMR (δ, ppm) |

| 1 | 1,3-Butadiene | 110 | 24 | 65 | 45.2 |

| 2 | Isoprene | 120 | 24 | 70 | 47.8 |

| 3 | Cyclopentadiene | 80 | 18 | 75 | 42.5 |

Visualization of Synthetic Pathways

General Workflow for Nucleophilic Substitution

Caption: Workflow for synthesizing allenylphosphonates and phosphonamides.

Reaction Scheme for [4+2] Cycloaddition

Caption: Synthesis of phospholene oxides via Diels-Alder reaction.

Potential Applications in Drug Development

Organophosphorus compounds are known to interact with various biological targets. The novel compounds synthesized from 1,2-propadienylphosphonic dichloride could be screened for a range of biological activities.

Potential Signaling Pathway Interactions:

The synthesized phosphonates and their derivatives could potentially act as inhibitors of enzymes involved in key signaling pathways, such as kinases or phosphatases, due to their structural similarity to phosphate esters. For instance, they could be investigated as inhibitors of protein tyrosine phosphatases (PTPs) or as modulators of lipid signaling pathways.

Caption: Potential mechanism of action for novel organophosphorus compounds.

Disclaimer: The experimental protocols and quantitative data provided herein are representative examples based on the general reactivity of phosphonic dichlorides and allenylphosphonates. Actual reaction conditions and yields may vary and should be optimized for each specific substrate. The information on biological activity is speculative and requires experimental validation.

"Phosphonic Dichloride, 1,2-propadienyl-" as a Flame Retardant Precursor: An Overview of Potential Applications

This document provides a generalized overview of how a compound like phosphonic dichloride, 1,2-propadienyl- could theoretically be utilized as a precursor for flame retardants, drawing on established principles of organophosphorus flame retardant chemistry. The experimental protocols and data presented are based on analogous systems and are intended to serve as a foundational guide for researchers exploring this specific molecule.

General Principles of Flame Retardancy with Organophosphorus Compounds

Organophosphorus compounds impart flame retardancy to polymers through several mechanisms, primarily acting in the condensed phase (the solid polymer) and/or the gas phase (the flame).

-

Condensed Phase Mechanism: During combustion, the phosphorus-containing compounds can decompose to form phosphoric acid. This acid promotes the dehydration and charring of the polymer. The resulting char layer acts as an insulating barrier, limiting the transfer of heat to the underlying material and slowing the release of flammable volatile compounds.

-

Gas Phase Mechanism: In the gas phase, phosphorus-containing radicals (such as PO•) can be released. These radicals act as scavengers, interrupting the radical chain reactions of combustion in the flame, thus reducing its intensity and propagation.

Potential Synthetic Pathways and Applications

The reactivity of the P-Cl bonds in phosphonic dichloride, 1,2-propadienyl- allows for its reaction with various nucleophiles, such as alcohols (diols), phenols, and amines. These reactions can be used to synthesize both additive and reactive flame retardants.

Synthesis of Additive Flame Retardant Phosphonates

Additive flame retardants are physically blended with the polymer matrix. Phosphonic dichloride, 1,2-propadienyl- can be reacted with monofunctional alcohols or phenols to create stable phosphonate esters. These small molecules can then be incorporated into polymers.

Hypothetical Reaction Scheme:

Figure 1. General scheme for the synthesis of a 1,2-propadienylphosphonate ester.

Synthesis of Reactive Flame Retardant Polyphosphonates

Reactive flame retardants are chemically incorporated into the polymer backbone. This is often achieved by using the phosphonic dichloride as a monomer in a polycondensation reaction with a diol. The resulting polyphosphonate contains the flame-retardant phosphorus moiety as an integral part of the polymer chain. This approach can offer better permanence and less impact on the physical properties of the host polymer compared to additive flame retardants.

Experimental Protocol: Synthesis of a Polyphosphonate (General Procedure based on analogous systems)

This protocol describes a general method for the synthesis of a polyphosphonate by reacting a phosphonic dichloride with a diol.

Materials:

-

Phosphonic dichloride, 1,2-propadienyl-

-

Aromatic or aliphatic diol (e.g., Bisphenol A, resorcinol, 1,4-butanediol)

-

Anhydrous solvent (e.g., dichlorobenzene, N-methyl-2-pyrrolidone)

-

Anhydrous magnesium chloride (or other Lewis acid catalyst)

-

Inert gas (e.g., Nitrogen, Argon)

Procedure:

-

To a three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add the diol and the anhydrous solvent.

-

Stir the mixture under a nitrogen atmosphere until the diol is completely dissolved.

-

Add the catalyst (e.g., anhydrous magnesium chloride) to the solution.

-

Slowly add phosphonic dichloride, 1,2-propadienyl- to the reaction mixture at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, gradually heat the reaction mixture to a specific temperature (e.g., 120-180°C, depending on the monomers and solvent) and maintain for several hours (e.g., 4-8 hours) to ensure complete polymerization. The reaction progress can be monitored by observing the evolution of hydrogen chloride gas.

-

After the reaction is complete, cool the mixture to room temperature.

-

Precipitate the resulting polymer by pouring the reaction solution into a non-solvent (e.g., methanol, ethanol).

-

Filter the precipitate, wash it thoroughly with the non-solvent to remove unreacted monomers and catalyst residues.

-

Dry the purified polyphosphonate in a vacuum oven at a suitable temperature (e.g., 80-100°C) until a constant weight is achieved.

Characterization: The structure of the synthesized polyphosphonate can be confirmed using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P NMR). The molecular weight can be determined by Gel Permeation Chromatography (GPC).

Evaluation of Flame Retardant Properties

To assess the effectiveness of the synthesized flame retardants, they are typically incorporated into a polymer matrix (e.g., epoxy resin, polycarbonate, polyester) and subjected to standard flammability tests.

Experimental Protocol: Preparation and Flammability Testing of a Polymer Composite

Materials:

-

Base polymer (e.g., epoxy resin and hardener)

-

Synthesized flame retardant (additive or polyphosphonate)

-

Solvent (if necessary for blending)

Procedure:

-

Mechanically mix the base polymer with a predetermined weight percentage of the flame retardant until a homogeneous mixture is obtained. For reactive systems, the polyphosphonate is synthesized in situ or blended as a prepolymer.

-

For thermosetting polymers like epoxy resins, add the curing agent and mix thoroughly.

-

Pour the mixture into a mold of standard dimensions for flammability testing.

-

Cure the samples according to the polymer manufacturer's instructions.

Flammability Testing:

-

Limiting Oxygen Index (LOI): This test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a vertically oriented sample. A higher LOI value indicates better flame retardancy.

-

UL-94 Vertical Burn Test: This test classifies the self-extinguishing properties of a material. A V-0 rating is the highest classification for this test, indicating that burning stops within 10 seconds after two applications of a flame, and no flaming drips are produced.

-

Cone Calorimetry: This test provides comprehensive data on the combustion behavior of a material, including the heat release rate (HRR), peak heat release rate (pHRR), total heat release (THR), and smoke production rate. A reduction in these parameters signifies improved flame retardancy.

Data Presentation (Hypothetical Data for a Polymer Composite)

The following tables present hypothetical quantitative data for a polymer composite containing a flame retardant derived from a phosphonic dichloride.

Table 1: Flammability Properties of Polymer Composites

| Sample | Flame Retardant Loading (wt%) | LOI (%) | UL-94 Rating |

| Neat Polymer | 0 | 21 | No Rating |

| Polymer + FR | 5 | 28 | V-1 |

| Polymer + FR | 10 | 32 | V-0 |

Table 2: Cone Calorimeter Data for Polymer Composites

| Sample | pHRR (kW/m²) | THR (MJ/m²) |

| Neat Polymer | 1200 | 100 |

| Polymer + FR (10 wt%) | 550 | 75 |

Logical Workflow for Developing Flame Retardants from Phosphonic Dichloride, 1,2-propadienyl-

Figure 2. Workflow for developing and evaluating flame retardants.

While direct experimental evidence for the use of "Phosphonic dichloride, 1,2-propadienyl-" as a flame retardant precursor is currently lacking in the public domain, its chemical structure strongly suggests its potential in this application. By leveraging established synthetic methodologies for other phosphonic dichlorides, researchers can explore its reactivity to create novel additive and reactive flame retardants. The protocols and evaluation methods outlined here provide a general framework for such investigations. Further research is warranted to synthesize and characterize flame retardants derived from this specific precursor and to evaluate their performance in various polymer systems. This could lead to the development of new and effective halogen-free flame retardant solutions.

References

Application of "Phosphonic dichloride, 1,2-propadienyl-" in Polymer Chemistry: A Review of Available Data

Initial investigations into the application of "Phosphonic dichloride, 1,2-propadienyl-" in the field of polymer chemistry have revealed a significant lack of publicly available research and data. While the compound, with the chemical formula C3H3Cl2OP and CAS number 17166-36-8, is documented in chemical databases, there are currently no published studies detailing its synthesis, polymerization, or the properties of any resulting polymers.[1][2][3]

This absence of specific data for 1,2-propadienyl-phosphonic dichloride necessitates a broader look at related phosphorus-containing monomers to understand potential, albeit hypothetical, applications and experimental approaches. The following sections provide an overview of the general synthesis and polymerization of analogous phosphonic acid-containing polymers, which may serve as a foundational guide for researchers interested in exploring the untapped potential of "Phosphonic dichloride, 1,2-propadienyl-".

General Principles of Phosphonic Acid-Containing Polymers

Polymers featuring phosphonic acid groups are of significant interest due to their unique properties, including high proton conductivity, flame retardancy, adhesion to mineral surfaces, and biocompatibility.[4] These characteristics make them suitable for a wide range of applications, such as in proton exchange membranes for fuel cells, dental adhesives, and biomedical devices.[4]

The introduction of phosphonic acid functionalities into a polymer backbone can be achieved through two primary strategies:

-

Direct polymerization of phosphorus-containing monomers: This involves the synthesis of a monomer that already contains a phosphonic acid or a precursor group, followed by its polymerization.

-

Chemical modification of a pre-existing polymer: This approach involves introducing phosphonic acid groups onto an existing polymer backbone through chemical reactions.

Hypothetical Polymerization of "Phosphonic dichloride, 1,2-propadienyl-"

Based on the structure of "Phosphonic dichloride, 1,2-propadienyl-", which contains a reactive allene group and a phosphonic dichloride moiety, several polymerization routes could be theoretically explored. The allene group (C=C=C) could potentially undergo polymerization through various mechanisms, including radical, cationic, or coordination polymerization, similar to other allene derivatives.

The phosphonic dichloride group (-P(O)Cl2) is a versatile precursor that can be readily hydrolyzed to the corresponding phosphonic acid (-P(O)(OH)2) or reacted with other nucleophiles to create a variety of phosphonate esters or amides. This post-polymerization modification would allow for the tuning of the final polymer's properties.

Experimental Workflow for Investigating the Polymerization of "Phosphonic dichloride, 1,2-propadienyl-"

For researchers venturing into this unexplored area, a logical experimental workflow would be essential.

Figure 1. A proposed experimental workflow for the investigation of "Phosphonic dichloride, 1,2-propadienyl-" polymerization and characterization.

Protocols for Analogous Polymerizations

While no specific protocols exist for "Phosphonic dichloride, 1,2-propadienyl-", methodologies for similar monomers, such as vinylphosphonyl dichloride, can provide a starting point.

Example Protocol: Free-Radical Polymerization of Vinylphosphonyl Dichloride

This protocol is adapted from known procedures for vinylphosphonic acid derivatives and should be considered a general guideline.[5]

Materials:

-

Vinylphosphonyl dichloride (VPDC)

-

1,1,1-Trichloroethane (solvent)

-

Azo-bis-isobutyronitrile (AIBN, initiator)

-

Nitrogen gas supply

-

Reaction vessel with reflux condenser and magnetic stirrer

Procedure:

-

Dissolve vinylphosphonyl dichloride in an equal volume of 1,1,1-trichloroethane in the reaction vessel.

-

Add the initiator, azo-bis-isobutyronitrile, at a concentration of approximately 3% by weight of the monomer.

-

Purge the reaction mixture with nitrogen gas for 15-20 minutes to remove oxygen, which can inhibit radical polymerization.

-

Heat the mixture to 70°C under a nitrogen atmosphere with constant stirring.

-

Maintain the reaction at 70°C for an initial period (e.g., 2 hours).

-

To potentially increase the yield, the temperature can be subsequently lowered to 40-45°C and maintained for an extended period (e.g., 16-18 hours).

-

The resulting polymer can be precipitated by adding the reaction mixture to a non-solvent, such as hexane, and collected by filtration.

-

The collected polymer should be dried under vacuum.

Post-Polymerization Hydrolysis:

To convert the poly(vinylphosphonyl dichloride) to poly(vinylphosphonic acid), the polymer is carefully hydrolyzed.

-

Suspend the polymer in chilled deionized water.

-

Stir the mixture at a low temperature (e.g., 0-5°C) to control the exothermic hydrolysis reaction.

-

Continue stirring until the polymer is fully dissolved, indicating the conversion to the water-soluble poly(vinylphosphonic acid).

-

The resulting aqueous solution can be purified by dialysis to remove hydrochloric acid and any unreacted monomer.

Quantitative Data for Related Polymers

To provide a reference point, the table below summarizes typical properties of well-characterized phosphorus-containing polymers. It is important to note that these values are for polymers derived from other monomers and may not be representative of polymers synthesized from "Phosphonic dichloride, 1,2-propadienyl-".

| Polymer | Monomer | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) | Glass Transition Temp. (°C) | Thermal Decomposition Temp. (°C) |

| Poly(vinylphosphonic acid) | Vinylphosphonic acid | 10,000 - 100,000 | 1.5 - 3.0 | ~150 | >250 |

| Polystyrene-co-poly(diethyl vinylphosphonate) | Styrene, Diethyl vinylphosphonate | 5,000 - 50,000 | 1.2 - 2.5 | 100 - 120 | >300 |

Note: The data presented in this table is a general range compiled from various sources on phosphorus-containing polymers and is intended for illustrative purposes only.

Conclusion

The application of "Phosphonic dichloride, 1,2-propadienyl-" in polymer chemistry remains an uncharted area of research. The information provided here serves as a foundational guide, drawing parallels from established knowledge on analogous phosphorus-containing monomers. The unique allenic structure of this monomer suggests that its polymerization could lead to novel polymers with potentially interesting properties. Further experimental investigation is required to synthesize and characterize these materials and to unlock their potential applications. Researchers entering this field will need to rely on systematic experimental design and thorough characterization to pioneer the understanding of this promising, yet unstudied, monomer.

References

- 1. Phosphonic dichloride, 1,2-propadienyl- | C3H3Cl2OP | CID 140194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phosphonic dichloride, 1,2-propadienyl- (CAS 17166-36-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. mdpi.com [mdpi.com]

- 5. US5278266A - Synthesis of poly(vinyl phosphonic acid) - Google Patents [patents.google.com]

Application Notes and Protocols: The Role of 1,2-Propadienylphosphonic Dichloride in the Synthesis of Bioactive Molecules

Introduction

1,2-Propadienylphosphonic dichloride and its derivatives, particularly the more commonly used diethyl ester, are versatile reagents in organic synthesis, serving as precursors to a variety of bioactive molecules. The allenylphosphonate moiety, characterized by its cumulative double bonds and a phosphonate group, is a reactive scaffold that can undergo various transformations, including Michael additions and cycloadditions, to generate compounds with potential therapeutic applications. This document provides an overview of the application of these reagents in the synthesis of bioactive molecules, with a focus on their use as enzyme inhibitors. While direct synthetic protocols starting from the highly reactive 1,2-propadienylphosphonic dichloride are less common in multistep syntheses, the corresponding diethyl ester is a widely used and stable precursor.

Application: Synthesis of Heterocyclic Phosphonates as Potential Enzyme Inhibitors

Allenylphosphonates are valuable Michael acceptors, reacting with nucleophiles to form a range of functionalized vinylphosphonates. This reactivity can be exploited to synthesize heterocyclic compounds, a class of molecules well-represented among pharmaceuticals. For instance, the reaction of diethyl 1,2-propadienylphosphonate with binucleophiles can lead to the formation of various heterocyclic systems containing a phosphonate group, which can act as a phosphate mimic and interact with the active sites of enzymes.

General Synthetic Workflow

The general strategy involves a Michael addition of a nucleophile to the allenylphosphonate, followed by an intramolecular reaction to form the heterocyclic ring. This approach allows for the introduction of diverse functionalities into the final molecule, enabling the tuning of its biological activity.

Experimental Protocols

The following protocols are representative examples of how diethyl 1,2-propadienylphosphonate can be utilized to synthesize bioactive heterocyclic phosphonates.

Protocol 1: Synthesis of Diethyl (1-phenyl-1H-pyrazol-5-yl)methylphosphonate

This protocol describes the synthesis of a pyrazole-containing phosphonate, a class of compounds known to exhibit a range of biological activities, including enzyme inhibition.

Materials:

-

Diethyl 1,2-propadienylphosphonate

-

Phenylhydrazine

-

Sodium ethoxide

-

Ethanol (absolute)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.0 equivalent) in absolute ethanol.

-

Addition of Phenylhydrazine: To the stirred solution, add phenylhydrazine (1.0 equivalent) dropwise at room temperature.

-

Addition of Allenylphosphonate: After the addition of phenylhydrazine is complete, add diethyl 1,2-propadienylphosphonate (1.0 equivalent) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure diethyl (1-phenyl-1H-pyrazol-5-yl)methylphosphonate.

Quantitative Data

The following table summarizes hypothetical quantitative data for a series of synthesized heterocyclic phosphonates as inhibitors of a target enzyme, such as a serine hydrolase.

| Compound ID | Heterocycle | R-group | Yield (%) | IC₅₀ (µM) |

| HP-1 | Pyrazole | Phenyl | 75 | 15.2 |

| HP-2 | Pyrazole | 4-Chlorophenyl | 72 | 8.5 |

| HP-3 | Pyrazole | 4-Methoxyphenyl | 78 | 25.1 |

| HP-4 | Pyrimidine | Phenyl | 65 | 32.8 |

| HP-5 | Pyrimidine | 4-Chlorophenyl | 62 | 18.9 |

Signaling Pathway Inhibition

Phosphonates often act as transition-state analogs for enzymes that process phosphate-containing substrates. For example, in the case of serine hydrolases, the phosphonate can mimic the tetrahedral intermediate formed during substrate hydrolysis.

Disclaimer: The experimental protocols and data presented are representative examples based on the known reactivity of allenylphosphonates and the biological activity of related compounds. Researchers should consult the primary literature and adapt these methods as necessary for their specific research goals. All laboratory work should be conducted with appropriate safety precautions.

Application Notes and Protocols: Reaction of 1,2-Propadienylphosphonic Dichloride with Alcohols and Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Propadienylphosphonic dichloride is a highly reactive organophosphorus compound containing a unique allenic functional group. This structural motif makes it a valuable precursor for the synthesis of a diverse range of allenylphosphonates and their derivatives. The phosphorus-carbon bond, combined with the reactivity of the P-Cl bonds and the allenic system, offers significant opportunities for the development of novel bioactive molecules, materials, and intermediates in organic synthesis. The reaction of 1,2-propadienylphosphonic dichloride with nucleophiles such as alcohols and amines provides a direct route to the corresponding dialkyl/diamido-1,2-propadienylphosphonates. These products are of considerable interest in medicinal chemistry and drug development due to their potential as enzyme inhibitors, haptens for catalytic antibodies, and versatile synthetic intermediates.

Application Notes

The primary application of the reaction of 1,2-propadienylphosphonic dichloride with alcohols and amines lies in the synthesis of:

-

Dialkyl 1,2-Propadienylphosphonates: These compounds are synthesized through the alcoholysis of the phosphonic dichloride. The reaction typically proceeds in the presence of a base to neutralize the HCl byproduct. These allenylphosphonates are precursors to a variety of other organophosphorus compounds and have been investigated for their biological activities.

-

N,N,N',N'-Tetraalkyl-1,2-propadienylphosphonic Diamides: The aminolysis of 1,2-propadienylphosphonic dichloride with primary or secondary amines yields the corresponding phosphonic diamides. These compounds are of interest in the development of novel therapeutic agents and as ligands in coordination chemistry.

The reactivity of the P-Cl bonds allows for a stepwise or one-pot reaction to introduce two identical or different nucleophilic groups. The allenic moiety can subsequently undergo various transformations, including cycloaddition reactions and nucleophilic additions, further expanding the synthetic utility of the products.

Experimental Protocols

General Considerations:

-

1,2-Propadienylphosphonic dichloride is a moisture-sensitive and corrosive compound. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

-

Reactions are typically exothermic and require careful temperature control.

-

Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Protocol 1: Synthesis of Diethyl 1,2-Propadienylphosphonate

This protocol describes the general procedure for the reaction of 1,2-propadienylphosphonic dichloride with an alcohol, using ethanol as an example.

Materials:

-

1,2-Propadienylphosphonic dichloride

-

Anhydrous ethanol

-

Anhydrous triethylamine (Et₃N)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 1,2-propadienylphosphonic dichloride (1.0 eq) in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of anhydrous ethanol (2.2 eq) and anhydrous triethylamine (2.2 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

The reaction progress can be monitored by TLC or ³¹P NMR spectroscopy.

-

Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt.

-

The filtrate is washed sequentially with saturated aqueous NaHCO₃ solution and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude diethyl 1,2-propadienylphosphonate can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of N,N,N',N'-Tetraethyl-1,2-propadienylphosphonic Diamide